8-methoxy-7-methyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
8-methoxy-7-methyl-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines It is characterized by a methoxy group at the 8th position and a methyl group at the 7th position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-7-methyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of 8-methoxy-7-methylquinoline using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out in an organic solvent like ethanol at elevated temperatures and pressures to achieve the desired tetrahydroquinoline structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
8-methoxy-7-methyl-1,2,3,4-tetrahydroquinoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Quinoline derivatives with various oxidation states.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
8-methoxy-7-methyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmacologically active compounds, particularly in the treatment of neurodegenerative diseases and infections.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-methoxy-7-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, thereby affecting neuronal signaling pathways . Additionally, its binding to specific receptors can modulate cellular responses and physiological functions .
Comparison with Similar Compounds
Similar Compounds
8-methoxy-4-methyl-1,2,3,4-tetrahydroquinoline: Similar structure with a different position of the methyl group.
7-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Contains additional methyl groups at different positions.
Uniqueness
8-methoxy-7-methyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 8th position and the methyl group at the 7th position influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
8-methoxy-7-methyl-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-5-6-9-4-3-7-12-10(9)11(8)13-2/h5-6,12H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQFCEDNWODDQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCCN2)C=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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